molecular formula C11H11ClN2O B8297731 5-Chloro-3-(dimethylaminomethylene)-2(1H,3H)-indolone

5-Chloro-3-(dimethylaminomethylene)-2(1H,3H)-indolone

Cat. No. B8297731
M. Wt: 222.67 g/mol
InChI Key: JROITAAGUGWVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977178

Procedure details

A17. 5-Chloro-3-(dimethylaminomethylene)-2(1H,3H)-indolone; 5-chlorooxindole/dimethylformamide dimethylacetal; 67%; 204°-206°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chlorooxindole dimethylformamide dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[CH:12][N:13]([CH3:15])[CH3:14].ClC1C=C2C(=CC=1)NC(=O)C2.COC(OC)N(C)C>>[CH3:15][N:13]([CH:12]=[C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:2][CH:3]=2)[NH:7][C:6]1=[O:11])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=CN(C)C
Step Two
Name
5-chlorooxindole dimethylformamide dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O.COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
204°-206°

Outcomes

Product
Name
Type
Smiles
CN(C)C=C1C(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.